N-Aminorhodanine

Description

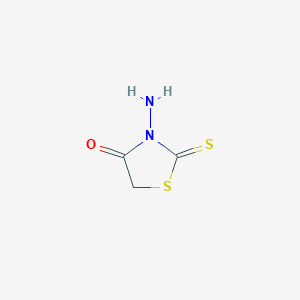

Structure

3D Structure

Properties

IUPAC Name |

3-amino-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2OS2/c4-5-2(6)1-8-3(5)7/h1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBUUHLDYMKTVLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061691 | |

| Record name | 4-Thiazolidinone, 3-amino-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1438-16-0 | |

| Record name | 3-Aminorhodanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1438-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminorhodanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001438160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Aminorhodanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23272 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Thiazolidinone, 3-amino-2-thioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Thiazolidinone, 3-amino-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-aminorhodanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINO-2-THIOXO-1,3-THIAZOLIDIN-4-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KSE5X2C0RX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Aminorhodanine: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of N-Aminorhodanine, a heterocyclic compound that has garnered significant interest in medicinal chemistry. We will delve into its core chemical properties, synthesis, and reactivity, with a particular focus on its application in drug development. Crucially, this document will also address the critical considerations surrounding the rhodanine scaffold as a potential Pan-Assay Interference Compound (PAINS), offering insights for robust experimental design and data interpretation.

Core Chemical and Physical Properties

This compound, systematically named 3-amino-2-thioxo-1,3-thiazolidin-4-one, is a derivative of the rhodanine heterocyclic system.[1][2] Its foundational properties are summarized below.

| Property | Value | Reference |

| CAS Number | 1438-16-0 | [1][2][3] |

| Molecular Formula | C₃H₄N₂OS₂ | [1][4][5] |

| Molecular Weight | 148.21 g/mol | [1][2][5][6] |

| Appearance | Yellow solid | [3] |

| Melting Point | 98 - 103 °C | [3][4] |

| Solubility | Very soluble in water.[3] Sparingly soluble in water. | [5] |

| IUPAC Name | 3-amino-2-sulfanylidene-1,3-thiazolidin-4-one | [4] |

Note on Solubility: Contradictory information exists regarding water solubility. Empirical verification is recommended for specific experimental conditions.

The structural hallmark of this compound is the rhodanine core, a five-membered thiazolidinone ring, with a key modification: an amino group (–NH₂) at the N-3 position.[1][4] This amino group, along with the active methylene group at C-5 and the thione group at C-2, endows the molecule with a rich and versatile reactivity profile, making it a valuable scaffold for chemical elaboration.[1][4]

Synthesis and Chemical Reactivity

The synthesis of this compound and its derivatives is a cornerstone of its utility in research. While various methods exist, a general understanding of its synthesis provides context for its chemical behavior.

Synthesis of the this compound Core

While detailed, step-by-step protocols for the synthesis of the parent this compound are proprietary or found within dense literature, a new method has been reported to improve its production.[7] The general approach often involves dithiocarbazate chemistry.

Key Reactive Sites and Derivative Synthesis

The true power of this compound as a scaffold lies in the strategic modification of its reactive sites. The diagram below illustrates the primary points of chemical derivatization.

Caption: Key reactive sites on the this compound scaffold.

-

N-3 Amino Group: This site readily reacts with aldehydes and ketones to form Schiff bases (imines).[4][8][9][10] This is a common and straightforward method to introduce a wide variety of substituents.

-

C-5 Methylene Group: The protons on this carbon are acidic, making it a prime site for Knoevenagel condensation with aldehydes.[4][10] This reaction introduces an exocyclic double bond and is a key strategy for creating derivatives with extended conjugation and diverse pharmacophores.

Depending on the reaction conditions, derivatization can be directed to either the N-3 amino group or the C-5 methylene group, or both.[4] For instance, reaction with aldehydes in the presence of an acid catalyst tends to favor Schiff base formation at the N-3 position, while conditions employing a base like ammonium hydroxide can promote Knoevenagel condensation at the C-5 position.[9][10]

Applications in Drug Discovery and Development

The rhodanine scaffold is recognized as a "privileged" structure in medicinal chemistry due to its ability to interact with a wide array of biological targets.[8][9][11] this compound and its derivatives have been explored for various therapeutic applications.

Anticancer Activity

A significant area of investigation for this compound derivatives is in oncology.[1][5] Many derivatives have demonstrated notable anticancer activity.[8][11]

-

Mechanism of Action - EGFR Inhibition: One prominent mechanism is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overactive in non-small cell lung cancer (NSCLC).[9][10] Derivatives of this compound have been synthesized and shown to have cytotoxic effects on lung cancer cell lines, with some compounds exhibiting IC₅₀ values in the micromolar range.[8][10][11] Docking studies suggest these compounds can bind to the EGFR tyrosine kinase domain.[9]

Caption: Inhibition of the EGFR signaling pathway by this compound derivatives.

Other Biological Activities

Beyond cancer, this compound derivatives have been investigated for a range of other biological activities, including:

-

Cholinesterase Inhibition: Potential applications in treating Alzheimer's disease.[4]

-

Antiviral Activity

Critical Consideration: The PAINS Liability

No discussion of rhodanine-based compounds is complete without addressing their reputation as Pan-Assay Interference Compounds (PAINS).[12][13] PAINS are molecules that appear as frequent hitters in high-throughput screens, often producing false-positive results through non-specific mechanisms.[12][14]

Rhodanines are a well-known class of PAINS.[14][15] Their potential for non-specific activity stems from several chemical features:

-

Michael Acceptors: The exocyclic double bond formed after Knoevenagel condensation can act as a Michael acceptor, reacting covalently with nucleophilic residues (like cysteine) on proteins.[12][16]

-

Aggregation: Rhodanine compounds can form aggregates that non-specifically sequester and inhibit enzymes.[12][13]

-

Photometric Interference: Their often-colored nature can interfere with absorbance- or fluorescence-based assays.[12][13]

-

Metal Chelation [16]

It is imperative for researchers working with this compound derivatives to be vigilant about the possibility of PAINS-related artifacts. The biological activity of any rhodanine-containing compound should be considered with a high degree of skepticism until validated through rigorous secondary and orthogonal assays.[12]

Experimental Protocol: Mitigating and Identifying PAINS

Here is a workflow to help validate a hit from a primary screen that involves an this compound derivative.

Caption: Experimental workflow for validating this compound-based screening hits.

Step-by-Step Methodology:

-

Hit Confirmation and Purity Analysis:

-

Re-synthesize or re-order the compound.

-

Confirm its identity and purity (>95%) using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Impurities can cause artifacts.

-

-

Establish a Dose-Response Relationship:

-

Perform a full concentration-response curve in the primary assay to confirm potency (IC₅₀/EC₅₀) and ensure a sigmoidal curve shape. A steep or unusual curve can be a red flag.

-

-

Computational Filtering:

-

Use computational tools or online servers to check if the compound's structure matches known PAINS filters.

-

-

Detergent Counter-Screen:

-

Re-run the assay in the presence of a low concentration of a non-ionic detergent (e.g., 0.01-0.1% Triton X-100).

-

Rationale: Aggregation-based inhibition is often disrupted by detergents. If the compound's activity is significantly reduced or eliminated, it is likely an aggregator.

-

-

Orthogonal Assay:

-

Validate the hit in a secondary assay that uses a different detection method. For example, if the primary assay was fluorescence-based, use a label-free method like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

-

Rationale: This helps to rule out technology-specific artifacts (e.g., fluorescence quenching/enhancement).

-

-

Direct Target Engagement Assays:

-

Use biophysical techniques (e.g., SPR, Cellular Thermal Shift Assay - CETSA) to confirm that the compound directly binds to the intended biological target.

-

Rationale: This provides direct evidence of a specific interaction, rather than indirect observation of an effect.

-

-

Structure-Activity Relationship (SAR) Analysis:

-

Synthesize and test close analogues of the hit compound.

-

Rationale: A genuine hit should display a clear and logical SAR. In contrast, PAINS often show "promiscuous" or flat SAR, where minor structural changes have little effect on activity.[12]

-

Conclusion

This compound is a versatile and synthetically accessible scaffold that continues to yield compounds with intriguing biological activities, particularly in the realm of anticancer research. Its rich reactivity allows for extensive chemical exploration. However, the inherent risk of pan-assay interference associated with the rhodanine core necessitates a rigorous and critical approach to experimental validation. By employing a multi-faceted validation workflow, researchers can confidently distinguish true, specific biological activity from non-specific artifacts, thereby harnessing the full potential of this compound derivatives in drug discovery.

References

-

Tomašić T, Peterlin Mašič L. Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation. PubMed. [Link]

-

Pan-assay interference compounds. Wikipedia. [Link]

-

Pan-assay interference compounds. Grokipedia. [Link]

-

New synthesis of aminorhodanin and condensed derivatives. PubMed. [Link]

-

Jasial S, et al. How Frequently Are Pan-Assay Interference Compounds Active? Large-Scale Analysis of Screening Data Reveals Diverse Activity Profiles, Low Global Hit Frequency, and Many Consistently Inactive Compounds. Journal of Medicinal Chemistry. [Link]

-

NEW SYNTHESIS OF AMINORHODANIN AND CONDENSED DERIVATIVES. Scientific Information Database. [Link]

-

Khalaf NA, et al. Synthesis, Characterization, Docking Study and Biological Activates of New 3-Aminorhodanine Derivatives. ResearchGate. [Link]

-

Khalaf NA, et al. Synthesis, Characterization, Docking Study and Biological Activates of New 3-Aminorhodanine Derivatives. Al Mustansiriyah Journal of Pharmaceutical Sciences. [Link]

-

Khalaf NA, et al. Synthesis, Characterization, Docking Study and Biological Activates of New 3-Aminorhodanine Derivatives. Iraqi Journal of Pharmaceutical Sciences. [Link]

-

Hasan HA, et al. New 3-aminorhodanine derivatives: Synthesis, characterization, docking study and biological activates. F1000Research. [Link]

-

Hasan HA, et al. New 3-aminorhodanine derivatives: Synthesis, characterization, docking study and biological activates. F1000Research. [Link]

-

3-Aminorhodanine. PubChem. [Link]

Sources

- 1. CAS 1438-16-0: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound CAS#: 1438-16-0 [amp.chemicalbook.com]

- 3. This compound(1438-16-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. This compound (1438-16-0) for sale [vulcanchem.com]

- 5. Page loading... [guidechem.com]

- 6. 3-Aminorhodanine | C3H4N2OS2 | CID 74033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. New synthesis of aminorhodanin and condensed derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]

- 10. New 3-aminorhodanine derivatives: Synthesis,... | F1000Research [f1000research.com]

- 11. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]

- 12. Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation. | Sigma-Aldrich [sigmaaldrich.com]

- 14. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. grokipedia.com [grokipedia.com]

Introduction: The Significance of the N-Aminorhodanine Scaffold

An In-Depth Technical Guide to the Synthesis of N-Aminorhodanine from Foundational Precursors

This compound, known systematically as 3-amino-2-thioxothiazolidin-4-one, is a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2] As a derivative of rhodanine, it is considered a "privileged structure" due to its capacity to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[3][4] The introduction of the N-amino group at the 3-position provides a crucial vector for chemical modification, allowing for the generation of extensive compound libraries through reactions like Schiff base formation and Knoevenagel condensation.[5][6]

While many research endeavors begin with commercially available this compound to synthesize more complex derivatives, a comprehensive understanding of its synthesis from basic, readily available precursors is fundamental for both economic scalability and the development of novel synthetic strategies.[6] This guide, written from the perspective of a Senior Application Scientist, provides a detailed, mechanistically-driven exploration of the core synthesis of this compound, focusing on the chemical rationale behind the procedural steps to ensure both reproducibility and a deeper understanding of the underlying principles.

Core Synthetic Strategy: A Mechanistic Approach

The most robust and widely accepted method for synthesizing the this compound core involves a multi-step, one-pot reaction sequence starting from three basic precursors: hydrazine , carbon disulfide , and an α-haloacetic acid (typically chloroacetic acid or its sodium salt). The logic of this approach lies in the sequential construction of the heterocyclic ring by leveraging the distinct reactivity of each component.

The overall transformation can be conceptually divided into two primary phases:

-

Formation of a Dithiocarbazate Intermediate: The synthesis is initiated by the reaction of hydrazine, a potent nitrogen nucleophile, with the highly electrophilic carbon center of carbon disulfide.

-

S-Alkylation and Intramolecular Cyclization: The resulting dithiocarbazate intermediate is then alkylated by chloroacetic acid, followed by a spontaneous intramolecular condensation to form the stable five-membered this compound ring.

Caption: Overall Synthetic Workflow for this compound.

Mechanistic Deep Dive: The "Why" Behind the Reaction

Understanding the electron flow and the role of each reagent is critical for optimizing the synthesis and troubleshooting potential issues.

-

Nucleophilic Attack on Carbon Disulfide: Hydrazine hydrate is employed as the source of the N-N bond that will ultimately become the N3-amino group. Its terminal nitrogen is highly nucleophilic and readily attacks the electron-deficient carbon atom of carbon disulfide.[7] This reaction is typically performed in the presence of a base (e.g., potassium hydroxide, sodium hydroxide) which deprotonates the hydrazine adduct, forming a more potent nucleophile and driving the reaction forward to yield a dithiocarbazate salt. This intermediate is the cornerstone of the subsequent cyclization.[7]

-

S-Alkylation and Ring Closure: Chloroacetic acid serves as the two-carbon electrophilic component required to build the thiazolidinone ring. The highly nucleophilic terminal sulfur of the dithiocarbazate intermediate attacks the α-carbon of chloroacetic acid in a classic SN2 reaction, displacing the chloride ion.[8][9] This S-alkylation step is highly efficient. The resulting acyclic intermediate is now primed for cyclization. An intramolecular nucleophilic attack by the second nitrogen atom onto the electrophilic carbonyl carbon of the acetic acid moiety, followed by the elimination of a water molecule, forges the final heterocyclic ring.[1] This condensation step is often facilitated by acid, which protonates the carbonyl oxygen, rendering the carbon more electrophilic.

Caption: Core Reaction Mechanism Pathway.

Validated Experimental Protocol

This protocol provides a robust method for the synthesis of this compound. It is imperative to perform this synthesis in a well-ventilated fume hood due to the use of volatile, flammable, and toxic reagents.

Protocol 1: One-Pot Synthesis of 3-Amino-2-thioxothiazolidin-4-one

Materials and Reagents:

-

Hydrazine hydrate (~64-65% solution)

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Chloroacetic acid

-

Hydrochloric acid (HCl), concentrated

-

Ethanol

-

Deionized water

Procedure:

-

Formation of the Dithiocarbazate Salt:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, prepare a solution of potassium hydroxide (1 equivalent) in water. Cool the solution to 0-5°C in an ice-water bath.

-

To this cold, stirred solution, add hydrazine hydrate (1 equivalent) dropwise, ensuring the temperature remains below 10°C. Causality Note: Maintaining a low temperature is crucial to control the exothermicity of the subsequent reaction with carbon disulfide and to minimize the formation of side products.

-

Slowly add carbon disulfide (1 equivalent) dropwise via the dropping funnel over a period of 1-2 hours. The temperature must be strictly maintained below 10°C. The solution will typically turn yellow or orange as the dithiocarbazate salt forms. Stir for an additional 2 hours in the cold.[10]

-

-

S-Alkylation and Cyclization:

-

In a separate beaker, prepare a solution of chloroacetic acid (1 equivalent) in a minimum amount of water and neutralize it carefully with a solution of potassium hydroxide or sodium hydroxide to form the corresponding salt. Trustworthiness Note: Using the salt of chloroacetic acid, rather than the free acid, helps to control the pH of the reaction mixture and prevents unwanted side reactions.

-

Add the sodium chloroacetate solution to the reaction mixture dropwise, still maintaining the temperature at 5-10°C.[1]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Then, heat the mixture to 50-60°C and maintain it for 3-4 hours to ensure the completion of both S-alkylation and cyclization.[1]

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Slowly and carefully acidify the mixture with concentrated hydrochloric acid until the pH is approximately 1-2. This step protonates the product, causing it to precipitate out of the aqueous solution.

-

Collect the resulting solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove inorganic salts.

-

For purification, recrystallize the crude product from an appropriate solvent, such as ethanol or an ethanol/water mixture, to yield this compound as a crystalline solid.

-

Data Presentation: Typical Reaction Parameters

The following table summarizes typical conditions and expected outcomes for the synthesis of this compound. Actual yields may vary based on the scale of the reaction and the purity of the reagents.

| Parameter | Typical Value / Range | Rationale / Notes |

| Stoichiometry | 1:1:1 (Hydrazine:CS₂:Chloroacetic Acid) | Ensures complete conversion of the limiting reagent. A slight excess of hydrazine can sometimes be used. |

| Temperature (Step 1) | 0 - 10°C | Controls exothermic reaction; prevents CS₂ evaporation and side product formation. |

| Temperature (Step 2) | 50 - 60°C | Provides activation energy for S-alkylation and subsequent cyclization/dehydration.[1] |

| Reaction Time | 6 - 8 hours | Allows for the completion of all sequential reaction steps in the one-pot synthesis. |

| pH for Precipitation | 1 - 2 | Ensures the final product is fully protonated and insoluble in the aqueous medium for efficient isolation. |

| Expected Yield | 75 - 90% | High yields are achievable with careful control of temperature and stoichiometry. |

Mandatory Safety & Handling Considerations

-

Carbon Disulfide (CS₂): Extremely flammable (autoignition temperature ~90°C), highly volatile, and toxic. It should be handled exclusively in a chemical fume hood, away from any potential ignition sources.

-

Hydrazine Hydrate: Corrosive, toxic, and a suspected carcinogen. Avoid inhalation and skin contact. Use appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Chloroacetic Acid: Corrosive and toxic. Causes severe skin burns and eye damage. Handle with extreme care.

-

Acid/Base Handling: Concentrated acids and bases are highly corrosive. Always add acid to water, not the other way around, to control the exothermic dissolution.

Conclusion

The synthesis of this compound from basic precursors is a classic example of heterocyclic chemistry that combines fundamental reactions—nucleophilic addition, S-alkylation, and intramolecular condensation—into an efficient one-pot process. By understanding the underlying mechanisms and the specific roles of each reagent and condition, researchers can reliably produce this valuable scaffold for further elaboration in drug discovery programs. The protocol described herein is designed to be both robust and educational, providing the foundation needed for successful and safe synthesis.

References

-

ResearchGate. Scheme 1. Synthesis of 2-thioxo-thiazolidine-4-one derivatives... Available at: [Link]

-

Neeli, S. et al. One-pot synthesis of 2-thioxothiazolidin-4-one, thiazolidine-2,4-dione, 2- iminothiazolidin. Arkivoc 2023, vi, 0-0. Available at: [Link]

-

Lonarić, M. & Molnar, M. Green Synthesis of 2-thioxothiazolidin-4-one Derivatives in Deep Eutectic Solvents via Knoevenagel Condensation. Letters in Organic Chemistry, Volume 19, Issue 10, 2022, pp. 890-901. Available at: [Link]

-

Lonarić, M. & Molnar, M. Green Synthesis of 2-thioxothiazolidin-4-one Derivatives in Deep Eutectic Solvents via Knoevenagel Condensation. Bentham Science Publishers. Available at: [Link]

-

ResearchGate. Synthesis of Novel 2-Thioxothiazolidin-4-one and Thiazolidine-2, 4-dione Derivatives as Potential Anticancer Agents. Available at: [Link]

-

khalaf, N. et al. Synthesis, Characterization, Docking Study and Biological Activates of New 3-Aminorhodanine Derivatives. Al Mustansiriyah Journal of Pharmaceutical Sciences. Available at: [Link]

-

khalaf, N. et al. Synthesis, Characterization, Docking Study and Biological Activates of New 3- Aminorhodanine Derivatives. Al Mustansiriyah Journal of Pharmaceutical Sciences, 2024, Vol. 24, No.3. Available at: [Link]

-

ResearchGate. Synthesis, Characterization, Docking Study and Biological Activates of New 3- Aminorhodanine Derivatives. Available at: [Link]

-

do Nascimento, C. et al. Redox cycling of copper mediated by hydrazine: efficient catalyst systems for oxidative degradation of rhodamine B. PubMed. Available at: [Link]

-

RSC Publishing. A novel dual-channel chemosensor for CN − based on rhodamine B hydrazide derivatives and its application in bitter almond. Available at: [Link]

-

do Nascimento, C. et al. Redox cycling of copper mediated by hydrazine: efficient catalyst systems for oxidative degradation of rhodamine B. Taylor & Francis Online. Available at: [Link]

-

NEW SYNTHESIS OF AMINORHODANIN AND CONDENSED DERIVATIVES. Available at: [Link]

-

khalaf, N. et al. New 3-aminorhodanine derivatives: Synthesis, characterization, docking study and biological activates. F1000Research. Available at: [Link]

-

khalaf, N. et al. Synthesis, Characterization, Docking Study and Biological Activates of New 3-Aminorhodanine Derivatives. Al Mustansiriyah Journal of Pharmaceutical Sciences, Vol 24, No 3 (2024). Available at: [Link]

-

khalaf, N. et al. New 3-aminorhodanine derivatives: Synthesis, characterization, docking study and biological activates. F1000Research 2023, 12:1279. Available at: [Link]

-

Zhang, G. et al. Rhodamine B piperazinoacetohydrazine: a water-soluble spectroscopic reagent for pyruvic acid labeling. PubMed. Available at: [Link]

-

ResearchGate. The structures of the rhodamine B hydrazide (left) and rhodamine B hydroxylamine (right) derivatives. Available at: [Link]

-

ResearchGate. Synthesis of thiazolidine-2,4-dione using thiourea and chloroacetic acid[1]. Available at: [Link]

- Google Patents. US4940815A - Process for the production of thiocarbohydrazide.

-

ResearchGate. Reactions of the hydrazide 2 with carbon disulfide under different conditions. Available at: [Link]

-

Scientific & Academic Publishing. Thiocarbohydrazides: Synthesis and Reactions. Available at: [Link]

-

ResearchGate. Reactions of Carbon Disulfide with N-Nucleophiles. Available at: [Link]

-

ResearchGate. (PDF) New Synthetic Pathways for Thiocarbohydrazide and Salicylaldehyde Azine Compounds. Available at: [Link]

-

DergiPark. A Novel One-Pot Green Synthesis and Characterization of 5- Substituted Bis-Iminothiazolidinones. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. arkat-usa.org [arkat-usa.org]

- 3. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]

- 4. researchgate.net [researchgate.net]

- 5. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]

- 6. New 3-aminorhodanine derivatives: Synthesis,... | F1000Research [f1000research.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. researchgate.net [researchgate.net]

The Molecular Interplay of N-Aminorhodanine in Oncology: A Technical Guide to its Mechanism of Action

Foreword: Unraveling the Therapeutic Potential of a Privileged Scaffold

For researchers, scientists, and drug development professionals dedicated to advancing cancer therapeutics, the rhodanine core represents a "privileged scaffold" in medicinal chemistry. Its derivatives have consistently demonstrated a broad spectrum of biological activities, with a notable emphasis on anti-cancer properties.[1] Among these, N-aminorhodanine and its derivatives have emerged as a promising class of compounds. This in-depth technical guide provides a comprehensive exploration of the core mechanism of action of this compound in cancer cells, synthesizing current research to offer a detailed understanding for those at the forefront of oncological innovation. We will dissect the molecular targets, the perturbation of critical signaling pathways, and the ultimate cellular consequences that underscore the anti-neoplastic potential of this intriguing molecule.

Primary Molecular Target: Inhibition of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase

The central tenet of this compound's anti-cancer activity lies in its ability to function as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase (RTK) frequently dysregulated in a multitude of human cancers.[2][3][4]

The Rationale for Targeting EGFR

EGFR is a key mediator of cellular signaling pathways that govern cell proliferation, survival, and differentiation.[5] In many cancer types, including non-small cell lung cancer (NSCLC), EGFR is overexpressed or harbors activating mutations, leading to constitutive activation of its downstream signaling cascades and uncontrolled tumor growth.[2] Consequently, targeting EGFR has become a cornerstone of modern cancer therapy.[2]

Molecular Docking and Binding Interactions

Computational modeling and molecular docking studies have provided significant insights into the interaction between this compound derivatives and the EGFR tyrosine kinase domain. These in silico analyses predict that this compound compounds can effectively occupy the ATP-binding pocket of the EGFR kinase domain.[2][6]

For instance, studies on novel N- and 5-disubstituted aminorhodanine derivatives have demonstrated favorable binding interactions within the EGFR active site (PDB ID: 4HJO). These interactions often involve the formation of hydrogen bonds with key amino acid residues, such as THR766 and THR830, mimicking the binding of established EGFR inhibitors like erlotinib.[2][6]

Diagram: this compound Interaction with EGFR Kinase Domain

Caption: Predicted binding of an this compound derivative to the ATP pocket of EGFR.

Disruption of Downstream Signaling Cascades

The inhibition of EGFR by this compound initiates a cascade of downstream effects, primarily through the attenuation of the PI3K/Akt and MAPK/ERK signaling pathways. These two pathways are critical for the proliferation and survival of cancer cells.[7][8]

The PI3K/Akt/mTOR Pathway: A Pro-Survival Axis

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a pivotal signaling route that promotes cell survival, growth, and proliferation.[9][10][11][12] Upon EGFR activation, PI3K is recruited to the plasma membrane, leading to the activation of Akt. Activated Akt, in turn, phosphorylates a multitude of downstream targets, including mTOR, which ultimately results in the inhibition of apoptosis and promotion of cell growth.[13][] By blocking the initial EGFR activation, this compound effectively dampens this pro-survival signaling cascade.

The MAPK/ERK Pathway: A Proliferation Engine

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another crucial downstream effector of EGFR.[15][16][17] Activation of this pathway, through a series of phosphorylation events, leads to the activation of transcription factors that drive the expression of genes involved in cell proliferation and division.[18] this compound's inhibition of EGFR prevents the initiation of this signaling cascade, thereby impeding uncontrolled cell proliferation.

Diagram: this compound's Impact on EGFR Downstream Signaling

Caption: this compound inhibits EGFR, blocking PI3K/Akt and MAPK/ERK pathways.

Cellular Consequences: Induction of Apoptosis and Cell Cycle Arrest

The disruption of pro-survival and pro-proliferative signaling by this compound culminates in two critical anti-cancer outcomes: the induction of programmed cell death (apoptosis) and the arrest of the cell cycle.

Induction of Apoptosis: Modulating the Bcl-2 Family

Rhodanine derivatives have been shown to induce apoptosis by modulating the expression of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway.[1] This family includes both pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2). The ratio of these proteins is a critical determinant of a cell's susceptibility to apoptosis.

While direct evidence for this compound is still emerging, it is hypothesized that by inhibiting the PI3K/Akt pathway, which is known to promote the expression of anti-apoptotic Bcl-2 proteins, this compound shifts the balance in favor of apoptosis. This leads to mitochondrial dysfunction, the release of cytochrome c, and the activation of caspases, ultimately resulting in programmed cell death.[19]

Cell Cycle Arrest: Targeting Cyclins and CDKs

Uncontrolled progression through the cell cycle is a hallmark of cancer. The cell cycle is driven by the sequential activation of cyclin-dependent kinases (CDKs) in complex with their regulatory cyclin partners.[20] The MAPK/ERK pathway, which is inhibited by this compound, plays a crucial role in promoting the expression of G1-phase cyclins, such as cyclin D1.[21][22]

By suppressing the MAPK/ERK pathway, this compound is expected to decrease the levels of cyclin D1, leading to the inactivation of its partner kinases, CDK4 and CDK6.[23][24] This prevents the phosphorylation of the retinoblastoma (Rb) protein, a key tumor suppressor, thereby causing the cells to arrest in the G1 phase of the cell cycle and halting their proliferation.

Experimental Validation: A Methodological Overview

The elucidation of this compound's mechanism of action relies on a suite of robust experimental techniques.

Quantitative Data Summary

| Cell Line | Compound | IC50 (µg/mL) | Time (h) | Reference |

| A549 (Lung Cancer) | 2a2 (this compound derivative) | 10.8 | 24 | [2] |

| A549 (Lung Cancer) | 2a1 (this compound derivative) | 32.59 | 48 | [2] |

| A549 (Lung Cancer) | 2b2 (this compound derivative) | 55.8 | - | [25][26] |

| HdFn (Normal Fibroblasts) | 2a1 (this compound derivative) | 154.4 | 48 | [2] |

Key Experimental Protocols

4.2.1. Cell Viability Assay (MTT Assay)

-

Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Protocol:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound derivatives for 24, 48, or 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

-

Solubilize the resulting formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

4.2.2. Western Blot Analysis

-

Principle: Detects specific proteins in a sample to assess their expression levels.

-

Protocol:

-

Treat cancer cells with this compound derivatives for a specified time.

-

Lyse the cells to extract total protein.

-

Determine protein concentration using a protein assay (e.g., BCA assay).

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-EGFR, Akt, ERK, Bcl-2, Bax, Cyclin D1, CDK4).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.[22][27][28][29][30][31][32]

-

4.2.3. Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

-

Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Protocol:

-

Treat cancer cells with this compound derivatives.

-

Harvest the cells and wash with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark.

-

Analyze the stained cells using a flow cytometer.

-

4.2.4. Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

-

Principle: Measures the DNA content of cells to determine the distribution of cells in different phases of the cell cycle.

-

Protocol:

-

Treat cancer cells with this compound derivatives.

-

Harvest the cells and fix them in cold ethanol.

-

Wash the cells and treat with RNase A to remove RNA.

-

Stain the cellular DNA with Propidium Iodide (PI).

-

Analyze the DNA content of the cells using a flow cytometer.

-

Diagram: Experimental Workflow for Mechanism of Action Studies

Caption: Workflow for elucidating this compound's mechanism of action.

Conclusion and Future Perspectives

This compound and its derivatives represent a compelling class of anti-cancer agents with a well-defined primary mechanism of action: the inhibition of EGFR tyrosine kinase. This initial event triggers a cascade of downstream effects, including the suppression of the critical PI3K/Akt and MAPK/ERK signaling pathways, ultimately leading to apoptosis and cell cycle arrest in cancer cells. While the current body of evidence provides a strong foundation for understanding this mechanism, further research is warranted to fully elucidate the intricate molecular interactions and to validate these findings in preclinical and clinical settings. The continued exploration of this compound's therapeutic potential holds significant promise for the development of novel and effective cancer treatments.

References

-

Szczepański, J., Tuszewska, H., & Trotsko, N. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. Molecules, 27(12), 3750. [Link]

-

Khalaf, N. A. D., Hasan, H. A., Ali, K. F., & Mehdi, W. A. (2024). Synthesis, Characterization, Docking Study and Biological Activates of New 3- Aminorhodanine Derivatives. Al-Mustansiriyah Journal of Pharmaceutical Sciences, 24(3), 299-307. [Link]

-

Khalaf, N. A. D., Hasan, H. A., & Ali, K. F. (2023). New 3-aminorhodanine derivatives: Synthesis, characterization, docking study and biological activates. F1000Research, 12, 1365. [Link]

-

Fadhil, K. (2024). New 3-minorhodanine derivatives: Synthesis, characterization, docking study and biological activates. ResearchGate. [Link]

-

Szczepański, J., Khylyuk, D., Korga-Plewko, A., Michalczuk, M., Mańdziuk, S., Iwan, M., & Trotsko, N. (2024). Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents. International Journal of Molecular Sciences, 25(22), 12401. [Link]

-

Khalaf, N. A. D., Hasan, H. A., & Ali, K. F. (2023). New 3-aminorhodanine derivatives: Synthesis, characterization, docking study and biological activates. F1000Research, 12, 1365. [Link]

-

Khalaf, N. A. D., Hasan, H. A., Ali, K. F., & Mehdi, W. A. (2024). Synthesis, Characterization, Docking Study and Biological Activates of New 3- Aminorhodanine Derivatives. Al Mustansiriyah Journal of Pharmaceutical Sciences, 24(3). [Link]

-

Szczepański, J., Khylyuk, D., Korga-Plewko, A., Michalczuk, M., Mańdziuk, S., Iwan, M., & Trotsko, N. (2024). Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents. International journal of molecular sciences, 25(22), 12401. [Link]

-

Roy, M., et al. (2014). Western blot analysis for determination of Bax:Bcl-2 ratio in U87MG cells. ResearchGate. [Link]

-

Kim, K. M., et al. (2018). Novel Rhodanine Derivative, 5-[4-(4-Fluorophenoxy) phenyl]methylene-3-{4-[3-(4-methylpiperazin-1-yl) propoxy]phenyl}-2-thioxo-4-thiazolidinone dihydrochloride, Induces Apoptosis via Mitochondria Dysfunction and Endoplasmic Reticulum Stress in Human Colon Cancer Cells. Molecules and cells, 41(11), 997–1006. [Link]

-

Francis, T., Dixit, S. R., & Kumar, B. R. P. (2020). Discovery of Rhodanine and Thiazolidinediones as Novel Scaffolds for EGFR Inhibition: Design, Synthesis, Analysis and CoMSIA Studies. ResearchGate. [Link]

-

Szczepański, J., et al. (2024). Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents. Scilit. [Link]

-

Pal, T., et al. (2010). Novel rhodanine derivatives induce growth inhibition followed by apoptosis. ResearchGate. [Link]

-

Patil, R., et al. (2018). Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. Semantic Scholar. [Link]

-

Khodair, A. I., et al. (2023). Design, Synthesis, Computational Investigations, and Antitumor Evaluation of N-Rhodanine Glycosides Derivatives as Potent DNA Intercalation and Topo II Inhibition against Cancer Cells. ACS Omega, 8(14), 13349–13364. [Link]

-

Tom-Mignot, D., et al. (2012). Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation. Expert opinion on drug discovery, 7(7), 569–587. [Link]

-

von Mässenhausen, A., et al. (2014). (A) Western blot showing expression of Bcl-2 family proteins in Bcl-2-transgenic progenitor cells at various times of roscovitine-treatment (25 µM). ResearchGate. [Link]

-

Sun, C., et al. (2013). Western blot assay detects protein levels of cyclin D1 (D1), CDK4,... ResearchGate. [Link]

-

Deane, N. G., et al. (2004). Over-expression of cyclin D1 regulates Cdk4 protein synthesis. Oncogene, 23(34), 5825–5833. [Link]

-

Osaki, M., et al. (2004). PI3K-Akt pathway: its functions and alterations in human cancer. Apoptosis, 9(6), 667–676. [Link]

-

Malumbres, M., et al. (2009). Cell cycle regulation and anticancer drug discovery. Semantic Scholar. [Link]

-

Shrivastava, A., et al. (2008). Western blot analysis of Bcl-2, Bcl-x L , Bax, and p53. A, MCF-7 cells... ResearchGate. [Link]

-

Twarda-Clapa, A., et al. (2012). Rhodanine as a scaffold in drug discovery: A critical review of its biological activities and mechanisms of target modulation. ResearchGate. [Link]

-

Wang, Y., et al. (2018). Expression of markers of apoptosis evaluated by western blot analysis.... ResearchGate. [Link]

-

Calses, P. C., et al. (2019). Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity. Cancers, 11(11), 1733. [Link]

-

Guo, Y. J., et al. (2024). Natural products targeting the MAPK-signaling pathway in cancer: overview. Phytochemistry Reviews, 23(1), 1-21. [Link]

-

Wang, L., et al. (2019). Cyclin-dependent kinase 4 may be expressed as multiple proteins and have functions that are independent of binding to CCND and RB and occur at the S and G2/M phases of the cell cycle. Oncotarget, 10(35), 3290–3306. [Link]

-

Miller, T. W. (2024). Current and Emerging Therapies for Targeting the ERK1/2 & PI3K Pathways in Cancer. International Journal of Molecular Sciences, 25(16), 8696. [Link]

-

Burotto, M., et al. (2014). The MAPK pathway across different malignancies: A new perspective. Cancer, 120(22), 3446–3456. [Link]

-

Alarifi, S., et al. (2017). Regulation of apoptosis through bcl-2/bax proteins expression and DNA damage by nano-sized gadolinium oxide. International journal of nanomedicine, 12, 4541–4551. [Link]

-

K-Sue, B., et al. (2018). Pharmacodynamics of Cyclin D1 Degradation in Ovarian Cancer Xenografts with Repeated Oral SHetA2 Dosing. The AAPS journal, 20(4), 73. [Link]

-

S., D. A., & S., S. (2023). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Biomedicines, 11(12), 3201. [Link]

-

Schuettler, D., et al. (2020). Selective inhibition of EGFR downstream signaling reverses the irradiation-enhanced migration of HNSCC cells. Molecular oncology, 14(6), 1227–1241. [Link]

-

Ura, S., et al. (2016). Western blot analysis of cyclin D1, Cdk4 and Cdk6 at the indicated time... ResearchGate. [Link]

-

Sharma, A., et al. (2023). EGFR downstream signalling cascade activates transduction pathways such... ResearchGate. [Link]

-

Rodon, J., et al. (2011). Recent developments in anti-cancer agents targeting PI3K, Akt and mTORC1/2. Recent patents on anti-cancer drug discovery, 6(2), 210–236. [Link]

-

Carpten, J. D., et al. (2021). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. Cancers, 13(16), 3949. [Link]

-

Slomovitz, B. M., & Coleman, R. L. (2019). PI3K and AKT: Unfaithful Partners in Cancer. Cancers, 11(6), 852. [Link]

-

Carpten, J. D., et al. (2021). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. ResearchGate. [Link]

-

Vermeulen, K., et al. (2003). The cell cycle: a review of regulation, deregulation and therapeutic targets in cancer. Cell proliferation, 36(3), 131–149. [Link]

Sources

- 1. Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New 3-aminorhodanine derivatives: Synthesis,... | F1000Research [f1000research.com]

- 3. Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents [mdpi.com]

- 4. Rhodanine-Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 15. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 17. file.medchemexpress.com [file.medchemexpress.com]

- 18. The MAPK pathway across different malignancies: A new perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Novel Rhodanine Derivative, 5-[4-(4-Fluorophenoxy) phenyl]methylene-3-{4-[3-(4-methylpiperazin-1-yl) propoxy]phenyl}-2-thioxo-4-thiazolidinone dihydrochloride, Induces Apoptosis via Mitochondria Dysfunction and Endoplasmic Reticulum Stress in Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The cell cycle: a review of regulation, deregulation and therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Pharmacodynamics of Cyclin D1 Degradation in Ovarian Cancer Xenografts with Repeated Oral SHetA2 Dosing - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Over‐expression of cyclin D1 regulates Cdk4 protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Cyclin-dependent kinase 4 may be expressed as multiple proteins and have functions that are independent of binding to CCND and RB and occur at the S and G2/M phases of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 25. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]

- 26. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. Regulation of apoptosis through bcl-2/bax proteins expression and DNA damage by nano-sized gadolinium oxide - PMC [pmc.ncbi.nlm.nih.gov]

N-Aminorhodanine Derivatives: A Comprehensive Technical Guide to Their Potential Biological Activities

Abstract

The N-aminorhodanine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of this compound derivatives. We delve into the robust anticancer properties of these compounds, detailing their cytotoxic effects against various cancer cell lines and their targeted inhibition of key signaling pathways. Furthermore, this guide elucidates their promising antimicrobial, antiviral, and anti-inflammatory activities, supported by quantitative data and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource to facilitate further investigation and exploitation of this versatile chemical scaffold.

Introduction: The this compound Scaffold - A Privileged Heterocycle

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, owing to their diverse chemical properties and ability to interact with biological targets. Among these, the rhodanine (2-thioxo-4-thiazolidinone) core has garnered significant attention.[1] The introduction of an amino group at the N-3 position, creating the this compound scaffold, has unlocked a new dimension of chemical diversity and biological activity. This modification provides a crucial reactive site for further derivatization, enabling the synthesis of a wide range of compounds with tailored pharmacological profiles.[2] The inherent structural features of this compound derivatives, including the presence of nitrogen and sulfur atoms, contribute to their ability to engage in various non-covalent interactions with biological macromolecules, making them attractive candidates for drug discovery.[3] This guide will explore the multifaceted biological potential of these derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties.

Synthetic Strategies: Building the this compound Core and its Derivatives

The synthesis of this compound derivatives is typically achieved through a multi-step process that offers considerable flexibility for structural modifications at key positions of the rhodanine ring, primarily at the N-3 and C-5 positions.[4] These modifications are crucial for fine-tuning the biological activity of the resulting compounds.

A common and effective synthetic route involves a two-step process: Schiff base formation followed by a Knoevenagel condensation.[4][5] This approach allows for the introduction of a wide variety of substituents, leading to a diverse library of this compound derivatives.

General Synthesis Protocol

The synthesis of N- and 5-disubstituted aminorhodanine derivatives can be carried out as follows:[4]

Step 1: Schiff Base Formation (N-substitution)

-

Dissolve 3-amino-2-thioxothiazolidin-4-one in a suitable solvent, such as methanol.

-

Slowly add a solution of the desired aldehyde in the same solvent to the reaction mixture.

-

Stir the reaction mixture at room temperature. A catalyst, such as a few drops of glacial acetic acid, may be added to facilitate the reaction.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the resulting precipitate (the N-substituted aminorhodanine or Schiff base) is collected by filtration, washed, and dried.

Step 2: Knoevenagel Condensation (C-5 substitution)

-

Dissolve the N-substituted aminorhodanine intermediate from Step 1 and a different aldehyde in a suitable solvent, such as an alcoholic solution.

-

Add a catalyst, such as a mixture of ammonium hydroxide and ammonium chloride (NH₄OH/NH₄Cl), to the reaction mixture.

-

Reflux the mixture for several hours, typically 6-8 hours, at a controlled temperature (e.g., 50-60°C), as some compounds may be sensitive to higher heat.[4]

-

Monitor the reaction progress by TLC.

-

After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed, and purified, often by recrystallization.

Characterization of Synthesized Derivatives

The structural elucidation of the synthesized this compound derivatives is paramount to confirm their identity and purity. Standard spectroscopic techniques are employed for this purpose:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups such as C=O (carbonyl), C=N (imine), C=S (thiocarbonyl), and aromatic C=C stretching vibrations.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To determine the precise arrangement of protons and carbon atoms in the molecule, confirming the formation of the Schiff base and the Knoevenagel condensation product.[4]

Anticancer Activity: A Primary Therapeutic Frontier

A significant body of research has highlighted the potent anticancer activity of this compound derivatives against a range of human cancer cell lines.[6][7] These compounds have demonstrated promising cytotoxic effects, often with greater efficacy than established anticancer drugs.

Mechanism of Action: Targeting Key Oncogenic Pathways

The anticancer mechanism of this compound derivatives is multifaceted, with a prominent mode of action being the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and metastasis. A primary target that has been identified is the Epidermal Growth Factor Receptor (EGFR).[4][8]

EGFR is a tyrosine kinase receptor that is frequently overexpressed or mutated in various cancers, including non-small cell lung cancer (NSCLC), leading to uncontrolled cell growth.[4][8] this compound derivatives have been shown to act as EGFR inhibitors, binding to the kinase domain and preventing its autophosphorylation, thereby blocking downstream signaling cascades.[8][9]

In Vitro Cytotoxicity Evaluation: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of chemical compounds on cultured cells. This assay measures the metabolic activity of cells, which is an indicator of cell viability.[10][11]

In viable, metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow, water-soluble tetrazolium salt (MTT) to a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells. The formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer.[10][11]

-

Cell Seeding:

-

Harvest cancer cells (e.g., A549, MCF-7, HepG2) in their exponential growth phase.

-

Seed the cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[11]

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound derivatives in culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells in triplicate.

-

Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO, at a non-toxic concentration) and an untreated control (medium only).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[11]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]

-

Mix thoroughly by gentle pipetting or by using an orbital shaker.

-

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot a dose-response curve of cell viability versus compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

-

Quantitative Data: Anticancer Activity of this compound Derivatives

The following table summarizes the in vitro anticancer activity of selected this compound derivatives against various cancer cell lines, as reported in the literature.

| Compound ID | Cancer Cell Line | Incubation Time (h) | IC₅₀ (µg/mL) | Reference |

| 2a2 | A549 (Lung) | 24 | 10.8 | [5] |

| 2a1 | A549 (Lung) | 48 | 32.59 | [5] |

| 2b1 | A549 (Lung) | 72 | 67.57 | [5] |

| 2b2 | A549 (Lung) | 72 | 55.8 | [4][7][13] |

| Erlotinib (Ref.) | A549 (Lung) | 48 | >100 | [5] |

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The emergence of antimicrobial resistance is a critical global health threat, necessitating the development of novel antimicrobial agents. This compound derivatives have demonstrated promising activity against a range of pathogenic bacteria, particularly Gram-positive strains.[14][15]

Mechanism of Antimicrobial Action

The precise mechanism of antimicrobial action for many this compound derivatives is still under investigation. However, it is believed that their activity may stem from the inhibition of essential bacterial enzymes or the disruption of the bacterial cell membrane.[16][17] The presence of the rhodanine scaffold is crucial for this activity, and modifications at the C-5 position have been shown to significantly influence the antimicrobial spectrum and potency.[15]

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium. The MIC is the lowest concentration of the drug that inhibits the visible growth of the microorganism.[18][19]

-

Preparation of Antimicrobial Agent Dilutions:

-

Prepare a stock solution of the this compound derivative in a suitable solvent.

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).[20]

-

-

Preparation of Bacterial Inoculum:

-

Prepare a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Bacillus subtilis) from a fresh culture, adjusted to a 0.5 McFarland turbidity standard.

-

Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well after inoculation.[19]

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with the diluted bacterial suspension.

-

Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubate the plate at 37°C for 18-24 hours.[20]

-

-

MIC Determination:

-

After incubation, visually inspect the plate for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the compound in which no visible growth is observed.[18]

-

Quantitative Data: Antimicrobial Activity of Rhodanine Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected rhodanine derivatives against various bacterial strains.

| Compound Group | Bacterial Strain | MIC Range (µg/mL) | Reference |

| Pyridin-2-ylmethylidene derivatives | Gram-positive bacteria | 7.8 - 125 | [15] |

| Rhodanine-3-acetic acid derivatives | Mycobacterium tuberculosis | 8 - 16 µM | [14] |

| Phenyl esters of rhodanine-3-acetic acid | Gram-positive bacteria (including MRSA) | ≥15.62 µM | [14] |

Antiviral Activity: A Broad-Spectrum Approach

This compound derivatives have also emerged as promising antiviral agents, exhibiting activity against a range of viruses, particularly enveloped viruses.[1][6]

Mechanism of Antiviral Action

A key mechanism of antiviral activity for some rhodanine derivatives is the disruption of the viral lipid envelope, which is a crucial component for the entry of enveloped viruses into host cells.[21] This mechanism offers a broad-spectrum antiviral strategy, as it targets a common feature of many different viruses. Additionally, some derivatives have been shown to inhibit viral replication at various stages of the viral life cycle.[3][12]

In Vitro Antiviral Activity Evaluation: Plaque Reduction Assay

The plaque reduction assay is a standard method for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[14]

-

Cell Seeding:

-

Seed a monolayer of susceptible host cells in a multi-well plate and grow to confluency.[14]

-

-

Virus Infection and Compound Treatment:

-

Pre-treat the cells with various concentrations of the this compound derivative.

-

Infect the cells with a known amount of virus.

-

After a short adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing the respective compound concentrations. This restricts the spread of the virus to adjacent cells, leading to the formation of localized zones of cell death (plaques).[14][22]

-

-

Incubation and Plaque Visualization:

-

Incubate the plates for several days until plaques are visible in the virus control wells (no compound).

-

Fix the cells and stain them with a dye (e.g., crystal violet) that stains living cells. Plaques will appear as clear zones against a stained background of viable cells.[22]

-

-

Data Analysis:

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control.

-

Determine the IC₅₀ value, which is the concentration of the compound required to reduce the number of plaques by 50%.[14]

-

Antiviral Spectrum of Rhodanine Derivatives

Rhodanine derivatives have demonstrated activity against a variety of viruses, including:

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of many diseases. This compound derivatives have shown potential as anti-inflammatory agents by modulating key inflammatory pathways.[23][24]

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of these derivatives are often attributed to their ability to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO).[23] This is often achieved by suppressing the expression of inducible nitric oxide synthase (iNOS). Furthermore, some derivatives have been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a crucial regulator of the inflammatory response.[25][26][27]

In Vitro Anti-inflammatory Activity Evaluation: Griess Assay for Nitric Oxide

The Griess assay is a simple and widely used colorimetric method for the indirect measurement of NO production by quantifying one of its stable breakdown products, nitrite (NO₂⁻).[6][13]

-

Cell Culture and Treatment:

-

Culture macrophage cells (e.g., RAW 264.7) in a multi-well plate.

-

Pre-treat the cells with various concentrations of the this compound derivative for a specified time.

-

Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce NO production.[13]

-

Incubate for 24 hours.

-

-

Sample Collection and Griess Reaction:

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with the Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine).[6]

-

Incubate at room temperature for a short period to allow for the colorimetric reaction to occur.

-

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance of the resulting colored azo compound at approximately 540 nm using a microplate reader.

-

Create a standard curve using known concentrations of sodium nitrite.

-

Determine the concentration of nitrite in the samples by comparing their absorbance to the standard curve.

-

Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control.

-

Evidence of Anti-inflammatory Effects

Studies have shown that certain rhodanine derivatives can significantly inhibit NO production in LPS-stimulated macrophages in a dose-dependent manner.[23] For example, one study reported that a particular derivative exhibited significant anti-inflammatory activity, with 94.1% inhibition compared to reference drugs.[23][24]

Conclusion and Future Perspectives

This compound derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their synthetic accessibility allows for extensive structural modifications, enabling the optimization of their pharmacological properties. The robust anticancer activity, particularly through the inhibition of key oncogenic pathways like EGFR, positions them as strong candidates for further development as novel cancer therapeutics. Furthermore, their demonstrated antimicrobial, antiviral, and anti-inflammatory potential addresses critical unmet medical needs.

Future research should focus on elucidating the detailed mechanisms of action for their diverse biological effects, particularly in the context of antimicrobial and antiviral activities. Structure-activity relationship (SAR) studies will be crucial for designing next-generation derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. In vivo studies are warranted to validate the promising in vitro findings and to assess the therapeutic efficacy and safety of these compounds in preclinical models. The continued exploration of the this compound scaffold holds immense promise for the discovery and development of novel therapeutic agents to combat a wide range of diseases.

References

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

-

Wolf, M. C., Wang, L., Ho, W., Paskaleva, E., Yang, L., Cynamon, M., & Wotiz, S. L. (2021). The Analogs of Furanyl Methylidene Rhodanine Exhibit Broad-Spectrum Inhibitory and Inactivating Activities against Enveloped Viruses, including SARS-CoV-2 and Its Variants. Viruses, 13(9), 1794. [Link]

-

Sharma, S., Kumar, A., & Singh, B. (2022). Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. Chemical Biology & Drug Design, 101(3), 500-549. [Link]

-

Piras, S., Ibba, R., Sanna, A., Nieddu, M., Boatto, G., Carta, A., ... & Loddo, R. (2018). Rhodanine derivatives as potent anti-HIV and anti-HSV microbicides. PloS one, 13(6), e0198478. [Link]

-

Krátký, M., Vinšová, J., & Stolaříková, J. (2017). A Comprehensive Review on the Antimicrobial Activities and Structure-Activity Relationships (SARs) of Rhodanine Analogues. Molecules, 22(3), 443. [Link]

-

Piras, S., Ibba, R., Sanna, A., Nieddu, M., Boatto, G., Carta, A., ... & Loddo, R. (2018). Rhodanine derivatives as potent anti-HIV and anti-HSV microbicides. PloS one, 13(6), e0198478. [Link]

-

Ahmad, A., & Khan, I. (2019). A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities. Artificial cells, nanomedicine, and biotechnology, 47(1), 1132-1148. [Link]

-

Microbiology International. (n.d.). Broth Microdilution. Retrieved from [Link]

-

Li, Y., Wang, Y., Zhang, Y., Li, Y., & Li, J. (2020). Rhodanine Derivatives Containing 5-Aryloxypyrazole Moiety as Anti-inflammatory and Anticancer Agents. Archiv der Pharmazie, 353(10), 2000138. [Link]

-

Aryal, S. (2013). Broth Dilution Method for MIC Determination. Microbe Online. [Link]

-

Li, Y., Wang, Y., Zhang, Y., Li, Y., & Li, J. (2020). Rhodanine Derivatives Containing 5‐Aryloxypyrazole Moiety as Anti‐inflammatory and Anticancer Agents. Archiv der Pharmazie, 353(10), 2000138. [Link]

-

Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

-

Lurain, N. S., & Chou, S. (1992). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Antimicrobial agents and chemotherapy, 36(10), 2188-2194. [Link]

-

protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

-

FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. [Link]

-

Khalaf, N. A. D., Hasan, H. A., Ali, K. F., & Mehdi, W. A. (2024). Synthesis, Characterization, Docking Study and Biological Activates of New 3-Aminorhodanine Derivatives. Al Mustansiriyah Journal of Pharmaceutical Sciences, 24(3), 299-309. [Link]

-

Khalaf, N. A. D., Hasan, H. A., Ali, K. F., & Mehdi, W. A. (2023). New 3-aminorhodanine derivatives: Synthesis, characterization, docking study and biological activates. F1000Research, 12, 1243. [Link]

-

Khalaf, N. A. D., Hasan, H. A., Ali, K. F., & Mehdi, W. A. (2023). New 3-aminorhodanine derivatives: Synthesis, characterization, docking study and biological activates. F1000Research, 12, 1243. [Link]

-

Khalaf, N. A. D., Hasan, H. A., Ali, K. F., & Mehdi, W. A. (2023). New 3-aminorhodanine derivatives: Synthesis, characterization, docking study and biological activates. F1000Research, 12, 1243. [Link]

-

Jalili, M. A., & Hosseini, K. M. (2009). New synthesis of aminorhodanin and condensed derivatives. Pakistan journal of pharmaceutical sciences, 22(1), 53-57. [Link]

-

Jalili, M. A., & Hosseini, K. M. (2009). NEW SYNTHESIS OF AMINORHODANIN AND CONDENSED DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences, 22(1). [Link]

-

ResearchGate. (2022). RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells?. Retrieved from [Link]

-

Ferlenghi, F., Giltri, G., Belvisi, L., Civera, M., Pignochino, Y., Grilz, G., ... & Lavecchia, A. (2015). Molecular Mechanisms Underlying the Antitumor Activity of 3-Aminopropanamide Irreversible Inhibitors of the Epidermal Growth Factor Receptor in Non-Small Cell Lung Cancer. PloS one, 10(7), e0134297. [Link]

-

El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2021). Synthesis and antibacterial activity of some novel nucleus this compound based bis monofunctional and bifunctional reactive dyes and their application on wool and cotton fabrics. Egyptian Journal of Chemistry, 64(9), 4961-4972. [Link]

-

Wang, Y., Zhang, Y., Li, Y., Li, J., & Li, Y. (2023). Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. Bioorganic & Medicinal Chemistry, 87, 117320. [Link]

-

Al-Warhi, T., Sabt, A., Elkaeed, E. B., Eldehna, W. M., & Al-Ansary, G. H. (2024). Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents. International Journal of Molecular Sciences, 25(22), 12401. [Link]

-

Longdom Publishing. (n.d.). Recent Advances in Natural Product-Based NF-κB Inhibitors as Anticancer and Anti-Inflammatory Agents. Retrieved from [Link]

-

Wang, J., Ma, X., Wang, J., & Liu, S. (2015). Antiviral mechanisms and preclinical evaluation of amantadine analogs that continue to inhibit influenza A viruses with M2S31N-based drug resistance. Journal of medicinal chemistry, 58(15), 6046-6058. [Link]

-